N-环丙基吡咯烷-3-胺

描述

N-Cyclopropylpyrrolidin-3-amine is a compound that falls within the category of cyclopropylamines, which are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The cyclopropyl group attached to the nitrogen atom of the pyrrolidine ring can influence the reactivity and stability of the molecule, making it a valuable moiety for the development of new chemical entities .

Synthesis Analysis

The synthesis of N-cyclopropyl derivatives, including those related to pyrrolidin-3-amine, can be achieved through various methods. One approach involves the copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid, which affords the corresponding N-cyclopropyl derivatives in good to excellent yields . Another method includes the use of monoalkylthio- or monoarylthio-substituted cyclopropenium salts reacting with secondary amines to form polyfunctionally substituted pyrroles, demonstrating the versatility of cyclopropyl groups in synthesis .

Molecular Structure Analysis

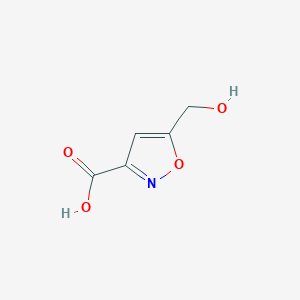

The molecular structure of N-cyclopropylpyrrolidin-3-amine is characterized by the presence of a three-membered cyclopropyl ring attached to a nitrogen atom of the pyrrolidine ring. This structural feature can impart significant strain on the molecule, influencing its reactivity and interactions with other chemical entities. The cyclopropyl group can also affect the conformation of the pyrrolidine ring, potentially impacting the biological activity of the compound .

Chemical Reactions Analysis

N-Cyclopropylpyrrolidin-3-amine and related compounds can undergo various chemical reactions. For instance, N-cyclopropyl-N-alkylanilines react with nitrous acid to produce N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from the nitrogen, supporting a mechanism involving the formation of an amine radical cation . Additionally, the cyclopolymerization of N-allyl-N-methyl(2-substituted allyl)amines can lead to the formation of poly(N-methylpyrrolidines) and other low molecular weight products, showcasing the reactivity of cyclopropylamines in radical-induced cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopropylpyrrolidin-3-amine are influenced by the cyclopropyl group. This group can increase the lipophilicity of the molecule, potentially affecting its solubility and distribution in biological systems. The strain of the cyclopropyl ring can also make the compound more reactive, which can be exploited in synthetic applications. For example, the cyclopropyl group can participate in ring-opening reactions, as seen in the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, leading to the formation of various oxidation products .

科学研究应用

合成和衍生

N-环丙基吡咯烷-3-胺参与各种有机化合物的合成。例如,它用于环丙基吡咯烷的合成,这是通过 N-烯丙基-N-炔丙酰胺与钼卡宾配合物的反应实现的。该过程对取代基和反应条件敏感,突出了 N-环丙基吡咯烷-3-胺在合成化学中的复杂性和多功能性 (Harvey 和 Sigano,1996 年)。

自由基环化

另一个应用是在 N-甲硅烷基系链自由基环化中,它用于形成硅吡咯烷加合物。这些加合物可以被氧化以产生 γ-氨基醇,证明了其在形成复杂有机结构中的效用 (Blaszykowski 等人,2003 年)。

羰基化反应

在羰基化反应中,N-环丙基吡咯烷-3-胺在 N-(2-吡啶基)磺酰基 (N-SO2Py)-保护胺的 γ-C(sp3)–H 羰基化中起关键作用。该过程用于将基于胺的部分(包括氨基酸)衍生化为 γ-内酰胺,展示了其在修饰生物相关分子中的重要性 (Hernando 等人,2016 年)。

N-羟基吡咯烷的形成

N-环丙基吡咯烷-3-胺也是通过贫电子烯烃和亚硝基依里德的 [3+2] 双极环加成合成全顺式-N-羟基吡咯烷的组成部分。该过程产生具有优异化学收率和非对映选择性的产物,这对于生产专门的有机化合物具有重要意义 (Merino 等人,2011 年)。

在药物开发中

它用于二肽基肽酶 IV 抑制剂的开发,证明了其在药物研究中的相关性。这些抑制剂对于 2 型糖尿病的治疗至关重要,表明该化合物在药物化学中的重要性 (Magnin 等人,2004 年)。

路易斯酸催化的反应

该化合物也在路易斯酸催化的反应中得到应用。它用于活化环丙烷与胺亲核试剂的开环。该方法已应用于重要化合物的对映选择性合成,如血清素/去甲肾上腺素再摄取抑制剂 (Lifchits 和 Charette,2008 年)。

安全和危害

The safety data sheet for N-Cyclopropylpyrrolidin-3-amine indicates that it is a hazardous substance. It has the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

N-cyclopropylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYAZAUDWLXIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

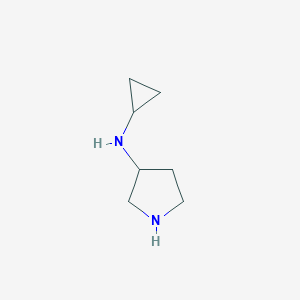

C1CC1NC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616667 | |

| Record name | N-Cyclopropylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropylpyrrolidin-3-amine | |

CAS RN |

1228458-66-9 | |

| Record name | N-Cyclopropylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

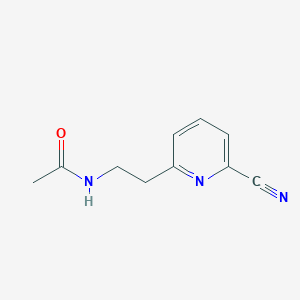

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)